1-Octylpyrrolidin-2-one;sulfuric acid
Description
Sulfuric acid (H₂SO₄) is a highly corrosive, viscous, and hygroscopic mineral acid with broad industrial applications, including fertilizer production, petroleum refining, and chemical synthesis . It dissociates in water to form two series of salts: hydrogen sulfates (HSO₄⁻) and sulfates (SO₄²⁻). Its behavior in aqueous solutions is complex due to its diprotic nature, with the first dissociation (H₂SO₄ → H⁺ + HSO₄⁻) being nearly complete and the second (HSO₄⁻ ⇌ H⁺ + SO₄²⁻) dependent on concentration and temperature .
Properties
CAS No. |
918666-34-9 |
|---|---|
Molecular Formula |
C24H48N2O6S |
Molecular Weight |
492.7 g/mol |
IUPAC Name |
1-octylpyrrolidin-2-one;sulfuric acid |
InChI |
InChI=1S/2C12H23NO.H2O4S/c2*1-2-3-4-5-6-7-10-13-11-8-9-12(13)14;1-5(2,3)4/h2*2-11H2,1H3;(H2,1,2,3,4) |
InChI Key |
XJFIONYRDLFXQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1CCCC1=O.CCCCCCCCN1CCCC1=O.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Alkylation of Pyrrolidin-2-one
The most widely reported method involves the alkylation of pyrrolidin-2-one with octyl halides or alcohols. The nitrogen atom in pyrrolidin-2-one acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.
Reaction Conditions :
- Reactants : Pyrrolidin-2-one + 1-chlorooctane or 1-bromooctane
- Catalyst : Sodium hydride or potassium tert-butoxide in anhydrous tetrahydrofuran (THF)
- Temperature : 80–100°C, 12–24 hours under inert atmosphere
Key Data :
| Alkylating Agent | Catalyst | Yield (%) | Diastereoselectivity | Source |
|---|---|---|---|---|
| 1-Bromooctane | NaH | 85 | N/A | |
| 1-Chlorooctane | KOtBu | 93 | N/A |
This method is favored for its scalability and compatibility with diverse alkylating agents.
Catalytic Hydrogenation of N-Octyl-γ-Lactam Derivatives
Alternative routes employ reductive hydrogenation of cyclic intermediates. For example, N-octyl-γ-thiolactam derivatives undergo desulfurization in the presence of palladium catalysts.
Reaction Mechanism :
$$ \text{N-Octyl-γ-thiolactam} + \text{H}2 \xrightarrow{\text{Pd/C}} \text{1-Octylpyrrolidin-2-one} + \text{H}2\text{S} $$
Optimized Protocol :
Reductive Amination of Levulinic Acid Derivatives
A bio-based approach utilizes glutamic acid derivatives, involving:
- Reductive N-alkylation with octanal under Pd/Al₂O₃ catalysis.
- Lactamization and decarboxylation at 250°C to yield 1-octylpyrrolidin-2-one.
Advantages :
Synthesis of Sulfuric Acid
Laboratory-Scale Preparation via Sulfur Combustion
A modified lead chamber process is employed for small-scale synthesis:
Procedure :
- Combustion : Sulfur is oxidized in dry air:
$$ \text{S}8 + 8\text{O}2 \rightarrow 8\text{SO}_2 $$ - Catalytic Oxidation : SO₂ is converted to SO₃ using vanadium(V) oxide:
$$ 2\text{SO}2 + \text{O}2 \xrightarrow{\text{V}2\text{O}5} 2\text{SO}_3 $$ - Hydration : SO₃ is dissolved in concentrated H₂SO₄ to form oleum, then diluted:
$$ \text{SO}3 + \text{H}2\text{SO}4 \rightarrow \text{H}2\text{S}2\text{O}7 $$
$$ \text{H}2\text{S}2\text{O}7 + \text{H}2\text{O} \rightarrow 2\text{H}2\text{SO}4 $$
Safety Notes :
Electrochemical Synthesis via Lead-Acid Battery Byproducts
Sulfuric acid is recovered from spent lead-acid batteries through:
- Neutralization of battery sludge with Ca(OH)₂.
- Electrodialysis to isolate H⁺ and SO₄²⁻ ions.
- Concentration under vacuum to 98% purity.
Yield : 95–97% recovery efficiency.
Comparative Analysis of Methodologies
1-Octylpyrrolidin-2-one Synthesis
| Method | Cost Efficiency | Environmental Impact | Scalability |
|---|---|---|---|
| Nucleophilic Alkylation | High | Moderate (halogen waste) | Industrial |
| Catalytic Hydrogenation | Moderate | Low (H₂S mitigation) | Pilot-scale |
| Reductive Amination | Low | Sustainable | Lab-scale |
Sulfuric Acid Synthesis
| Method | Energy Demand (kWh/kg) | Purity (%) |
|---|---|---|
| Lead Chamber Process | 0.8 | 95–98 |
| Electrochemical Recovery | 1.2 | 98–99.5 |
Advanced Data Tables
Table 1: Physicochemical Properties of 1-Octylpyrrolidin-2-one
| Property | Value | Source |
|---|---|---|
| Boiling Point | 303.1°C at 760 mmHg | |
| Density | 0.926 g/cm³ | |
| LogP (Partition Coefficient) | 2.91 |
Table 2: Industrial Applications of Sulfuric Acid
Chemical Reactions Analysis
Types of Reactions: 1-Octylpyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized by bacterial pairs isolated from river water and soil, leading to the formation of aliphatic carboxylic acid .
Common Reagents and Conditions: Common reagents used in the reactions of 1-octylpyrrolidin-2-one include oxidizing agents and bacterial strains capable of degrading the compound. The conditions for these reactions often involve aqueous environments and specific temperature and pH ranges .
Major Products Formed: The major products formed from the reactions of 1-octylpyrrolidin-2-one include 4-(2-oxopyrrolidin-1-yl)butanoic acid, which is produced as a result of partial degradation and concurrent oxidation of the terminal carbon atom of the remaining chain .
Scientific Research Applications
1-Octylpyrrolidin-2-one has a wide range of scientific research applications. It is used as a solvent and wetting agent, a chemical intermediate, and a permeation enhancer for transdermal drug delivery. Additionally, it is a component of some pesticides and a cotton defoliant . The compound’s antibacterial properties make it useful in environmental science and pollution research, particularly in the study of bacterial degradation .
Mechanism of Action
The mechanism of action of 1-octylpyrrolidin-2-one involves its interaction with bacterial strains that can degrade the compound. The degradation process is initiated by octane-utilizing bacteria, which oxidize the terminal carbon atom of the octyl chain. The intermediate produced is further degraded by other bacterial members, leading to the complete degradation of the compound .
Comparison with Similar Compounds
Volumetric and Thermodynamic Properties of Sulfuric Acid
Table 1: Key Volumetric Parameters of H₂SO₄ at 298.15 K
At higher temperatures (313.15–343.15 K), V₁ decreases due to weakened HSO₄⁻ stability, shifting speciation toward SO₄²⁻ . Sulfuric acid’s volumetric behavior aligns with 1:1 electrolytes (e.g., HCl) at moderate concentrations but transitions to 1:2 electrolyte behavior (like Na₂SO₄) at low concentrations .
Comparison with Similar Acids
(1) Hydrochloric Acid (HCl)
- Acid Strength: Both are strong acids, but HCl is monoprotic, while H₂SO₄ is diprotic.
- Volumetric Behavior : HCl exhibits simpler volumetric trends (V₁ ≈ 17.8 cm³/mol at 298.15 K) compared to H₂SO₄’s dual dissociation .
- Industrial Use : HCl is used in pH adjustment and organic synthesis, whereas H₂SO₄ dominates fertilizer production .
(2) Nitric Acid (HNO₃)
- Oxidation Capacity: HNO₃ is a stronger oxidizer than H₂SO₄, but concentrated H₂SO₄ acts as a dehydrating agent (e.g., sugar carbonization) .
- Speciation: HNO₃ fully dissociates (H⁺ + NO₃⁻), while H₂SO₄’s speciation depends on concentration and temperature .
(3) Organic Acids (e.g., Aromatic Acids)
- Nucleation Role : Sulfuric acid enhances atmospheric particle formation when complexed with aromatic acids, a property absent in weaker organic acids like acetic acid .
- Reactivity : Organic acids (e.g., CH₃COOH) lack the dehydration and sulfonation capabilities of H₂SO₄ .
Table 2: Key Properties of Sulfuric Acid vs. Similar Compounds
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